![molecular formula C8H7N3O B1409139 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 1256794-87-2](/img/structure/B1409139.png)
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone
Descripción general
Descripción
“1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone” is a heterocyclic compound . It has a molecular weight of 161.16 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-b]pyridines, which includes “1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone”, often starts from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The compound presents two possible tautomeric forms: the 1H- and 2H-isomers . It has up to five diversity centers that allow a wide range of possible combinations of substituents .Chemical Reactions Analysis
The compound can undergo various reactions. For instance, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone was obtained in a very pure state and used as a good starting material for the present study. It diazotized to give the corresponding diazonium salt and also reacted with phenyl isothiocyanate to give the corresponding thiourea derivative .Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 161.16 .Aplicaciones Científicas De Investigación
-
- Application : These compounds have been described in more than 5500 references and 2400 patents, indicating their significance in biomedical research .
- Methods : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
- Results : These compounds have diverse biomedical applications, but the specific outcomes depend on the substituents present at positions N1, C3, C4, C5, and C6 .
-
- Application : This review covers data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
- Results : The advantages and drawbacks of each method are considered, but specific results are not provided .
-
Stimulator of Soluble Guanylate Cyclase
- Application : The drug riociguat (Adempas), a stimulator of soluble guanylate cyclase, is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
- Methods : The methods of application or experimental procedures are not specified .
- Results : The drug has been found to be effective in treating these conditions .
-
- Application : Pyrazolo[3,4-b]quinoline derivatives, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, have been found to exhibit significant pharmacological activities .
- Methods : The methods of application or experimental procedures are not specified .
- Results : These compounds have been found to have anticancer, antimalarial, antiviral, and anti-inflammatory properties. They also have parasiticidal, antibacterial, anticancer, hypotensive, and vasodilatory properties .
-
Treatment of Pulmonary Hypertension
- Application : Pyrazolo[3,4-b]pyridines have been found to be effective in the treatment of chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
- Methods : The methods of application or experimental procedures are not specified .
- Results : The drug riociguat (Adempas), which is a stimulator of soluble guanylate cyclase, is used to treat these conditions .
-
- Application : Pyrazolo[1,5-a]pyrimidines, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, are considered as a key structural motif in many vital applications .
- Methods : The methods of application or experimental procedures are not specified .
- Results : Their synthetic routes have escalated dramatically in the last decades .
-
Treatment of Non-polio Enterovirus EV-A71
- Application : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .
- Methods : The methods of application or experimental procedures are not specified .
- Results : The compound showed promising results in treating the non-polio enterovirus EV-A71 .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The compounds of the 1H-Pyrazolo[3,4-b]pyridines family, including “1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone”, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.
Propiedades
IUPAC Name |
1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-2-7-4-10-11-8(7)9-3-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUNQLJFYIHSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



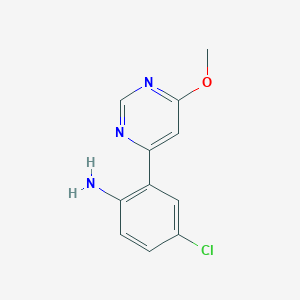
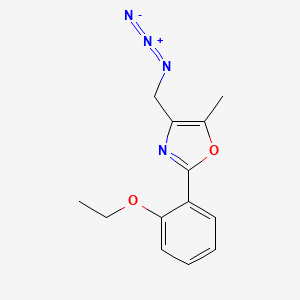


![2-((3-Benzoylimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409065.png)
![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1409069.png)

![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)
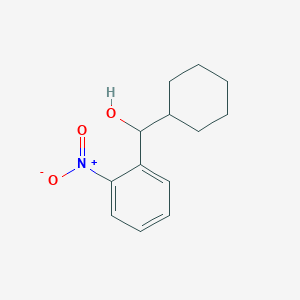
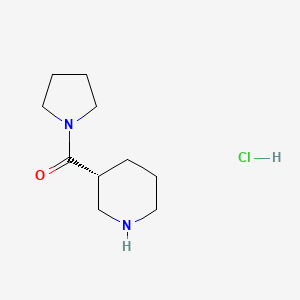
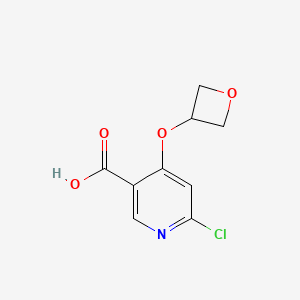
![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)
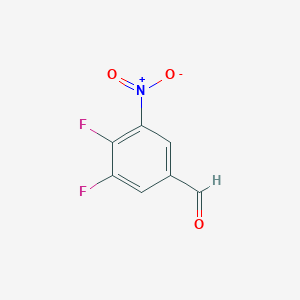
![(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid](/img/structure/B1409079.png)